2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine
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Overview
Description
2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with ethylamine and 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine
- N-(2-(4-Methoxyphenyl)ethyl)-2-phenyl-4-quinazolinamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .
Properties
CAS No. |
827030-69-3 |
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Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-3-21(12-8-10-13(22-2)11-9-12)16-14-6-4-5-7-15(14)19-17(18)20-16/h4-11H,3H2,1-2H3 |
InChI Key |
FSLMXGLQAJMKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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